molecular formula C16H19NO2 B4935366 N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline

N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline

Cat. No.: B4935366
M. Wt: 257.33 g/mol
InChI Key: XCCWMCURSMVEQG-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Mechanism of Action

The mechanism by which N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a furan ring with an aniline moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(furan-2-yl)-3-methylbut-3-enyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)11-15(16-5-4-10-19-16)17-13-6-8-14(18-3)9-7-13/h4-10,15,17H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWMCURSMVEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C1=CC=CO1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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